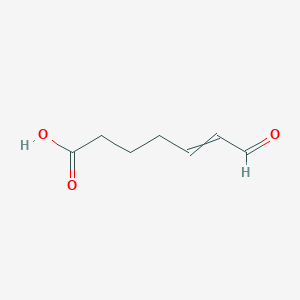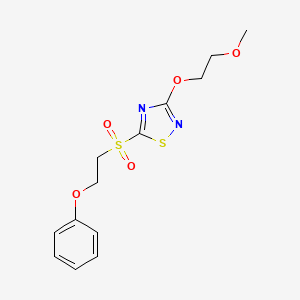![molecular formula C11H16 B14179156 2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 849347-66-6](/img/structure/B14179156.png)
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetramethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon with the molecular formula C11H16 This compound is characterized by its unique structure, which includes two fused cyclopentane rings It is a derivative of norbornadiene, a compound known for its strained ring system and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene typically involves the dimerization of norbornadiene derivatives. One common method is the catalytic dimerization using zeolite catalysts such as HY, Hbeta, HZSM-5, and Al-MCM-41. The reaction is conducted at elevated temperatures, around 250°C, to facilitate the formation of the desired dimer .
Industrial Production Methods
Industrial production of this compound can be achieved through the same catalytic dimerization process, scaled up to meet production demands. The use of zeolite catalysts in a continuous flow reactor allows for efficient and high-yield synthesis. The choice of catalyst and reaction conditions can be optimized to maximize the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced bicyclic compounds
Substitution: Halogenated derivatives
Scientific Research Applications
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The strained ring system of the compound makes it highly reactive, allowing it to participate in a variety of chemical reactions. The presence of methyl groups at specific positions enhances its reactivity and selectivity in these reactions. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: A parent compound with a similar bicyclic structure but without the methyl substitutions.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with carboxylate groups at positions 2 and 3.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A compound with an oxygen atom in the ring system and carboxylate groups.
Uniqueness
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of four methyl groups, which significantly alter its chemical properties compared to its parent compound, norbornadiene. These substitutions enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
849347-66-6 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
2,3,5,6-tetramethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C11H16/c1-6-7(2)11-5-10(6)8(3)9(11)4/h10-11H,5H2,1-4H3 |
InChI Key |
GZQODOAAPIMPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2CC1C(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



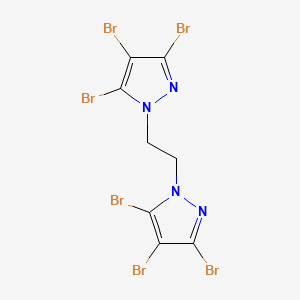


![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)

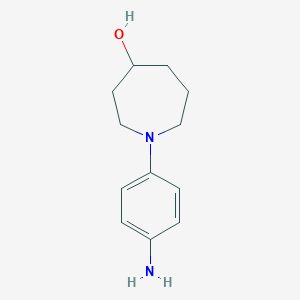
![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
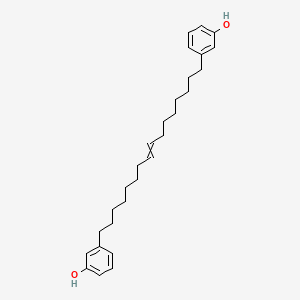
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
